molecular formula C20H22Cl2N2O2 B4935277 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide

3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide

Cat. No. B4935277
M. Wt: 393.3 g/mol
InChI Key: BKGMTQCIRGGGGD-UHFFFAOYSA-N
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Description

3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide, also known as UMB24, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide can induce cell cycle arrest and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide is its potent anticancer activity against a wide range of cancer cell lines. However, one of the limitations of 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several potential future directions for the study of 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide. One possible direction is the development of new analogs of 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide with improved solubility and bioavailability. Another possible direction is the investigation of the potential use of 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide in combination with other anticancer drugs to improve its efficacy. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide and its potential applications in the treatment of other diseases, such as inflammation and pain.

Synthesis Methods

3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-(1-piperidinyl)aniline. The final product is obtained by treating the resulting amide with hydrochloric acid.

Scientific Research Applications

3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

3-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-2-26-19-9-6-14(12-17(19)22)20(25)23-15-7-8-18(16(21)13-15)24-10-4-3-5-11-24/h6-9,12-13H,2-5,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGMTQCIRGGGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-ethoxybenzamide

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